N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide
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Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide is a useful research compound. Its molecular formula is C16H23N3O3S2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity and Anticonvulsant Properties
One area of research focuses on the synthesis and electrophysiological activity of N-substituted benzamides, including benzothiazole derivatives, which exhibit potency as selective class III agents in cardiac electrophysiology. These compounds, through modifications at the benzothiazole moiety, show potential in addressing cardiac arrhythmias by modulating the heart's electrical activity without adversely affecting conduction (Morgan et al., 1990).
Additionally, derivatives of benzothiazole have been investigated for their anticonvulsant and neuroprotective effects. For instance, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as a highly effective compound in preclinical models, suggesting a promising lead for developing safer anticonvulsants with neuroprotective capabilities (Hassan et al., 2012).
Anticancer Activity
The synthesis of indapamide derivatives, including benzothiazole sulfonamides, has demonstrated pro-apoptotic activities against cancer cell lines, such as melanoma. These findings highlight the potential of benzothiazole derivatives as anticancer agents, with specific compounds showing significant inhibitory effects on melanoma cell growth and carbonic anhydrase isoforms (Yılmaz et al., 2015).
Synthetic Methodologies
Research into the synthetic applications of benzothiazole derivatives includes the development of methodologies for constructing complex peptides. The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides facilitates the synthesis of hindered peptides, demonstrating the utility of benzothiazole derivatives in peptide synthesis (Vedejs & Kongkittingam, 2000).
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-5-19(6-2)24(21,22)12-7-8-13-14(10-12)23-16(17-13)18-15(20)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGBAOWCJDGIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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